molecular formula C26H32N4O5 B12627917 DGAT-1 inhibitor 2 (acetate)

DGAT-1 inhibitor 2 (acetate)

Cat. No.: B12627917
M. Wt: 480.6 g/mol
InChI Key: VDIIULSBGHKXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The systematic identification of DGAT-1 inhibitor 2 (acetate) follows International Union of Pure and Applied Chemistry (IUPAC) conventions. Its IUPAC name is 2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid , reflecting its polycyclic core and functional groups. The molecular formula is C₂₄H₂₈N₄O₃ , with a calculated molecular weight of 420.5 g/mol . The acetate moiety is integral to the compound’s solubility profile, as discussed in later sections.

Table 1: Molecular Properties of DGAT-1 Inhibitor 2 (Acetate)

Property Value
IUPAC Name 2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid
Molecular Formula C₂₄H₂₈N₄O₃
Molecular Weight 420.5 g/mol
SMILES Notation CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C
CAS Registry Number 942999-61-3

Crystallographic Analysis and Three-Dimensional Conformation

Cryogenic electron microscopy (cryo-EM) and X-ray crystallography have elucidated the structural basis of DGAT-1 inhibitor 2’s interaction with its target. The compound adopts a conformation that positions its bicyclo[2.2.2]octane core and pyrimido-oxazine moiety within the cytosolic acyl-CoA-binding tunnel of DGAT1. This tunnel, critical for substrate recruitment, is obstructed by the inhibitor’s acetic acid group , which forms hydrogen bonds with catalytic residues His415 and Asn378.

The three-dimensional structure reveals a clathrate-like arrangement around the bicyclo[2.2.2]octane system, stabilizing the molecule in a bioactive conformation. Molecular dynamics simulations further demonstrate that the acetate group enhances rigidity at the enzyme’s active site, reducing conformational flexibility and preventing acyl-CoA substrate access.

Acetate Moiety: Functional Role in Solubility and Bioavailability

The acetate functional group (-CH₂COOH) significantly influences the compound’s physicochemical properties. With a calculated logP of 3.1 , DGAT-1 inhibitor 2 exhibits moderate lipophilicity, balanced by the acetate’s hydrophilic character. This duality enables solubility in dimethyl sulfoxide (DMSO) at 12 mg/mL (28.54 mM), facilitating in vitro assays.

In aqueous environments, the acetate’s carboxylate anion (at physiological pH) engages in hydrogen bonding with water molecules, improving dissolution kinetics. Comparative studies with non-acetylated analogs show a 40% increase in membrane permeability for the acetate derivative, likely due to enhanced desolvation energy at lipid bilayers.

Comparative Structural Analysis with Other DGAT1 Inhibitors

DGAT-1 inhibitor 2 shares structural motifs with clinical-stage inhibitors like T863 and pradigastat , but key differences underlie its selectivity and potency.

Table 2: Structural Comparison of DGAT1 Inhibitors

Feature DGAT-1 Inhibitor 2 (Acetate) T863 Pradigastat
Core Structure Bicyclo[2.2.2]octane Benzothiazepine Piperidine-chromane
Acyl-CoA Binding Blocks cytosolic tunnel Competes with acyl-CoA Allosteric modulation
Selectivity (DGAT1/ACAT1) >100-fold 10-fold >500-fold
Key Interactions His415, Asn378 Trp377, Phe408 Leu462, Tyr586

Unlike T863, which binds shallowly in the acyl-CoA tunnel, DGAT-1 inhibitor 2’s bicyclo[2.2.2]octane moiety penetrates deeper into the catalytic site, displacing water molecules essential for the enzymatic reaction. This "occluded site" binding explains its superior DGAT1 selectivity over acyl-CoA:cholesterol acyltransferase 1 (ACAT1), a related MBOAT family enzyme. Pradigastat, in contrast, employs a piperidine-chromane scaffold to allosterically modulate DGAT1’s membrane-embedded lateral gate, a mechanism absent in DGAT-1 inhibitor 2.

Properties

Molecular Formula

C26H32N4O5

Molecular Weight

480.6 g/mol

IUPAC Name

acetic acid;2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid

InChI

InChI=1S/C24H28N4O3.C2H4O2/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30;1-2(3)4/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27);1H3,(H,3,4)

InChI Key

VDIIULSBGHKXQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DGAT-1 inhibitor 2 (acetate) involves multiple steps, including the use of various reagents and catalysts. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common methods include the use of organic solvents, temperature control, and purification techniques such as chromatography.

Industrial Production Methods

Industrial production of DGAT-1 inhibitor 2 (acetate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

DGAT-1 inhibitor 2 (acetate) can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Obesity and Metabolic Disorders

Research has shown that inhibition of DGAT-1 can lead to significant weight loss and improved insulin sensitivity. For instance, studies involving genetically modified mice demonstrated that DGAT-1 knockout mice exhibited resistance to diet-induced obesity and glucose intolerance, which prompted the development of small-molecule inhibitors like DGAT-1 inhibitor 2 (acetate) .

Table 1: Effects of DGAT-1 Inhibition on Metabolic Parameters

Study ReferenceModel UsedKey Findings
Diet-induced obese miceReduced body weight, improved insulin sensitivity
HepG2 cellsDecreased triglyceride synthesis
Phase I-II trialsSignificant reduction in postprandial triglycerides

Cancer Treatment

DGAT-1 inhibitors have shown promise in oncology, particularly in treating glioblastoma and prostate cancer. Inhibition of DGAT-1 disrupts lipid droplet formation within tumor cells, leading to increased oxidative stress and apoptosis. For example, a study indicated that pharmacological inhibition of DGAT-1 resulted in reduced tumor growth in xenograft models by inducing cell death through mitochondrial dysfunction .

Table 2: Impact of DGAT-1 Inhibition on Cancer Cell Lines

Cancer TypeInhibitor UsedEffect on Tumor Growth
GlioblastomaA-922500Induced apoptosis, reduced lipid droplets
Prostate CancerPF-06424439Blocked lipid droplet formation

Case Study 1: Glioblastoma

A study demonstrated that treatment with DGAT-1 inhibitor A-922500 led to a marked reduction in lipid droplet levels and increased reactive oxygen species production in glioblastoma cells. The combination of pharmacological inhibition and genetic approaches confirmed that targeting DGAT-1 significantly impaired mitochondrial function and induced apoptosis .

Case Study 2: Obesity Management

In clinical settings, patients treated with a DGAT-1 inhibitor (pradigastat) showed a notable decrease in fasting triglyceride levels. This was particularly evident in individuals with familial chylomicronemia syndrome during a phase III clinical trial, highlighting the potential for DGAT-1 inhibitors as effective treatments for hypertriglyceridemia .

Mechanism of Action

DGAT-1 inhibitor 2 (acetate) exerts its effects by inhibiting the enzyme diacylglycerol acyltransferase 1 (DGAT-1). This enzyme catalyzes the final step in triglyceride synthesis, which is the conversion of diacylglycerol and acyl-CoA to triglycerides. By inhibiting DGAT-1, the compound reduces triglyceride synthesis, leading to decreased lipid accumulation and improved metabolic profiles. The molecular targets and pathways involved include the regulation of lipid droplet formation, energy metabolism, and insulin sensitivity.

Comparison with Similar Compounds

Potency and Selectivity

Compound IC₅₀ (Human DGAT-1) Selectivity Notes Key References
DGAT-1 inhibitor 2 Not reported High selectivity for DGAT-1
A 922500 7 nM Also inhibits murine DGAT-1 (24 nM)
PF-04620110 <10 nM No significant off-target activity
LCQ-908 (Pradigastat) 7 nM Used as a positive control in assays
  • A 922500 demonstrates broad applicability beyond metabolic diseases, showing antiviral effects against HCV and SARS-CoV-2 by disrupting lipid droplet formation .
  • PF-04620110 exhibits superior pharmacokinetics (PK), including oral bioavailability and low plasma clearance, enabling progression to clinical trials for type 2 diabetes .

Pharmacokinetics and Permeability

  • DGAT-1 inhibitor 2: Limited PK data are available, but its structural features suggest moderate permeability .
  • Carboxylic Acid-Based Inhibitors (e.g., compound 1) : Poor passive permeability due to acidic moieties, prompting structural optimization. Replacement with oxadiazole (compound 52) improved permeability while maintaining potency .
  • PF-04620110 : Demonstrates a half-life (t₁/₂) >6 hours in preclinical models, supporting once-daily dosing .

Biological Activity

Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme involved in triglyceride synthesis, playing a significant role in lipid metabolism across various tissues. The inhibition of DGAT1, particularly through compounds like DGAT-1 inhibitor 2 (acetate), has garnered attention for its potential therapeutic applications in metabolic disorders and cancer. This article explores the biological activity of DGAT-1 inhibitor 2 (acetate), presenting relevant research findings, case studies, and data tables.

DGAT1 catalyzes the final step in triglyceride synthesis by esterifying diacylglycerol (DAG) with fatty acyl-CoA. Inhibition of this enzyme disrupts lipid homeostasis, leading to increased free fatty acid (FFA) levels and subsequent alterations in cellular metabolism. The mechanism by which DGAT-1 inhibitor 2 operates involves binding to the fatty acyl-CoA substrate binding tunnel of DGAT1, blocking its activity and thereby affecting lipid droplet formation and triglyceride accumulation in cells .

Effects on Lipid Metabolism

Research indicates that selective inhibition of DGAT1 using compounds like A922500 (a structural analogue of DGAT-1 inhibitor 2) results in significant changes in lipid metabolism. In human skeletal muscle cells, inhibition led to decreased triglyceride synthesis while promoting fatty acid oxidation .

Table 1: Effects of DGAT-1 Inhibitor on Lipid Metabolism

Study FocusKey FindingsReference
Skeletal Muscle CellsReduced TAG synthesis; increased FA oxidation
Glioblastoma CellsInduced apoptosis; reduced lipid droplet formation
HepG2 CellsDecreased TG synthesis; improved mitochondrial function

Case Studies

  • Glioblastoma Treatment : In glioblastoma models, DGAT1 inhibition resulted in excessive mitochondrial fatty acid oxidation, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis. This suggests a potential therapeutic strategy for targeting lipid metabolism in aggressive cancers .
  • Hepatic Steatosis : Studies on HepG2 cells demonstrated that treatment with DGAT-1 inhibitor 2 significantly reduced triglyceride levels while restoring mitochondrial bioenergetics under steatotic conditions. This highlights the compound's role in ameliorating metabolic dysfunction associated with liver diseases .

Comparative Analysis of DGAT Inhibitors

The following table summarizes the comparative effects of various DGAT inhibitors, including their specific impacts on lipid metabolism and cellular health.

Table 2: Comparative Analysis of DGAT Inhibitors

InhibitorTarget EnzymeLipid Droplet ReductionImpact on ApoptosisReference
A922500DGAT1SignificantYes
PF-06424439DGAT2MinorNo
DGAT-1 inhibitor 2DGAT1SignificantYes

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for assessing DGAT-1 inhibition efficacy of DGAT-1 inhibitor 2 in vitro?

  • Methodology :

  • Enzymatic assays : Measure triacylglycerol (TAG) synthesis inhibition using purified DGAT-1 enzyme. Substrate mixtures (diacylglycerol and acyl-CoA) are incubated with the inhibitor, followed by quantification of TAG via thin-layer chromatography or fluorescence-based assays .
  • Cell-based assays : Use adipocyte or hepatocyte models (e.g., 3T3-L1, HepG2) to evaluate lipid droplet formation post-treatment. Oil Red O staining or BODIPY fluorescence can quantify lipid accumulation .
  • Solubility considerations : Prepare stock solutions in DMSO (25 mg/mL, as per solubility data) and dilute in assay buffers to avoid precipitation .

Q. How should researchers handle and store DGAT-1 inhibitor 2 to ensure compound stability?

  • Protocol :

  • Storage : Store lyophilized powder at -20°C; reconstituted DMSO solutions are stable for ≤1 year at -80°C .
  • Handling : Protect from light and moisture. Centrifuge DMSO stocks before use to remove particulates. Avoid repeated freeze-thaw cycles .

Q. What quality control measures are critical for validating DGAT-1 inhibitor 2 in experimental workflows?

  • Key steps :

  • Purity verification : Use HPLC (≥98% purity) and mass spectrometry to confirm molecular identity (C₂₄H₂₈N₄O₃, MW 420.5) .
  • Concentration validation : Quantify via UV-Vis spectroscopy (λ max ~254 nm) or NMR .

Advanced Research Questions

Q. How can nanoparticle delivery systems enhance the targeting efficiency of DGAT-1 inhibitor 2 in macrophage-rich tissues?

  • Approach :

  • Formulation : Use mannosylated chitosan nanoparticles (NPs) to target macrophage mannose receptors. Encapsulation efficiency is determined via HPLC .
  • Validation : Assess cellular uptake using confocal microscopy (e.g., FITC-labeled NPs) and quantify transfection efficiency in alveolar macrophages (≥50% efficiency reported with optimized NPs) .

Q. What methodological challenges arise when translating the anti-obesity effects of DGAT-1 inhibitor 2 from in vitro to in vivo models?

  • Considerations :

  • Pharmacokinetics : Monitor oral bioavailability and plasma half-life. Species-specific differences in DGAT-1 activity (e.g., murine vs. human isoforms) may require dose adjustments .
  • In vivo models : Use diet-induced obesity (DIO) mice or Zucker fatty rats. Measure body weight, adipose tissue mass, and serum TAG levels over 4–8 weeks .

Q. How can researchers address discrepancies in reported DGAT-1 inhibitor 2 efficacy across studies?

  • Strategies :

  • Assay standardization : Use consistent enzyme sources (e.g., recombinant human DGAT-1) and substrate concentrations. Include positive controls like A922500 (IC₅₀ = 7–24 nM for human/murine DGAT-1) .
  • Orthogonal validation : Combine enzymatic assays with transcriptomic analysis (e.g., DGAT-1 knockdown vs. pharmacological inhibition) to confirm target specificity .

Q. What structural features of DGAT-1 inhibitor 2 contribute to its selectivity over DGAT-2?

  • SAR insights :

  • Core scaffold : The pyridine-dihydroquinolone structure may interact with DGAT-1-specific hydrophobic pockets. Compare with DGAT-2 inhibitors (e.g., PF-06424439) via molecular docking .
  • Functional groups : The acetate moiety enhances solubility but may reduce membrane permeability—balance with prodrug strategies .

Q. What are the implications of combining DGAT-1 inhibitor 2 with PPARγ agonists in metabolic disease models?

  • Experimental design :

  • Synergy testing : Co-treat 3T3-L1 adipocytes with DGAT-1 inhibitor 2 and rosiglitazone. Measure adiponectin secretion and lipolysis markers (e.g., glycerol release) .
  • Safety profiling : Use RNA-seq to identify off-target effects on lipid metabolism pathways (e.g., SREBP-1, FASN) .

Data Contradictions and Resolution

  • HCV vs. SARS-CoV-2 studies : While A922500 (a related DGAT-1 inhibitor) blocks HCV particle assembly (EC₅₀ = 22 μM) but not replication , it inhibits SARS-CoV-2 replication (IC₅₀ = 3.78 μM) by disrupting lipid droplet (LD)-dependent viral morphogenesis . This suggests context-dependent LD utilization by viruses.
  • Resolution : Conduct comparative studies using DGAT-1 inhibitor 2 in both models, focusing on LD proteomics and viral protein trafficking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.